molecular formula C10H9IN2O2 B8476047 2-ethoxy-6-iodo-1H-quinazolin-4-one

2-ethoxy-6-iodo-1H-quinazolin-4-one

Cat. No.: B8476047
M. Wt: 316.09 g/mol
InChI Key: BUNWHHKOVVGQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-6-iodo-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of iodine and ethoxy groups in the structure of this compound makes it a compound of interest for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-iodo-1H-quinazolin-4-one typically involves the iodination of quinazolinone derivatives. One common method includes the reaction of 2-ethoxyquinazolin-4-ol with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-iodo-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-ethoxy-6-iodo-1H-quinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, analgesic, and antimicrobial activities.

    Biological Studies: The compound is used in biological assays to study its effects on different cell lines and microorganisms.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-iodo-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It can also bind to receptors and ion channels, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-6-iodo-1H-quinazolin-4-one is unique due to the presence of both iodine and ethoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in medicinal chemistry and chemical synthesis .

Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

2-ethoxy-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10-12-8-4-3-6(11)5-7(8)9(14)13-10/h3-5H,2H2,1H3,(H,12,13,14)

InChI Key

BUNWHHKOVVGQOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=C(C=C2)I)C(=O)N1

Origin of Product

United States

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